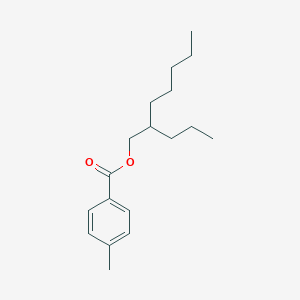

2-Propylheptyl 4-methylbenzoate

Description

Contextualization of Benzoate (B1203000) Esters in Synthetic Organic Chemistry

Benzoate esters are a fundamental class of organic compounds characterized by a benzene (B151609) ring attached to a carbonyl group, which is in turn bonded to an oxygen atom followed by an alkyl or aryl group. numberanalytics.com Their synthesis and reactions are a staple of organic chemistry. One of the most common methods for their preparation is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. uomustansiriyah.edu.iq Modern approaches also utilize solid acid catalysts, such as those based on zirconium, to improve reusability and reduce environmental impact. mdpi.com

The utility of benzoate esters is vast and varied. They are crucial intermediates in the synthesis of more complex molecules and serve as building blocks for polymers like polyesters. numberanalytics.com In many synthetic pathways, the benzoate group can be used as a protecting group for alcohols due to its relative stability and the various methods available for its removal. Benzoate esters can undergo a range of chemical transformations, including hydrolysis back to the constituent carboxylic acid and alcohol, transesterification to form different esters, and reduction to yield aldehydes or alcohols. libretexts.org Their reaction with organometallic compounds, such as Grignard reagents, provides a route to tertiary alcohols. libretexts.org

Significance of Long-Chain Alkyl Benzoates in Chemical Science

When the alkyl group (the 'R' group in R-COO-R') of a benzoate ester is a long carbon chain, the physical properties of the molecule are significantly influenced. Generally, as the carbon chain length increases, properties such as viscosity, melting point, and boiling point also increase, while water solubility decreases. patsnap.com These characteristics make long-chain alkyl benzoates valuable in a variety of industrial and commercial applications.

A prominent application is in the cosmetics and personal care industry. atamanchemicals.comases.in Long-chain alkyl benzoates, such as C12-15 alkyl benzoate, function as emollients, which soften and soothe the skin by forming a protective, moisture-retaining layer. ases.in They are prized for their light, non-oily feel and their ability to enhance the spreadability and texture of lotions, creams, and sunscreens. atamanchemicals.com In fact, their ability to act as effective solvents for sunscreen filters is a key reason for their widespread use in sun care products. atamanchemicals.comases.in

Beyond cosmetics, these compounds are used as plasticizers, solvents, and fragrance ingredients. cir-safety.org The specific structure of the alkyl chain, whether it is linear or branched, also plays a crucial role. Branched chains, like the 2-propylheptyl group, can influence the physical properties of the molecule, such as its melting point and viscosity, which can be tailored for specific applications like lubricants or specialized coatings. patsnap.com The industrial synthesis of related long-chain alkylbenzenes for the production of surfactants highlights the commercial importance of these types of molecules. nih.gov

Research Gaps and Opportunities Pertaining to 2-Propylheptyl 4-Methylbenzoate

Despite the broad importance of benzoate esters and long-chain alkyl benzoates, a survey of the scientific literature reveals a significant lack of specific research on this compound. Its chemical structure, featuring a branched ten-carbon alcohol (2-propylheptanol) and a p-toluic acid (4-methylbenzoic acid) moiety, suggests several potential properties and applications that are yet to be formally investigated.

The primary research gap is the absence of published data on its synthesis, physical and chemical properties, and performance in potential applications. While its synthesis can be predicted via standard esterification methods, such as the Fischer esterification of 4-methylbenzoic acid and 2-propylheptanol, detailed studies on reaction kinetics, optimal catalysts, and yield are missing. uomustansiriyah.edu.iqrsc.org

This lack of information presents a clear opportunity for foundational research. Key areas for investigation include:

Synthesis and Characterization: Developing and optimizing a synthetic route to produce high-purity this compound. This would be followed by a thorough characterization of its physical properties (melting point, boiling point, viscosity, refractive index) and spectroscopic data (NMR, IR, Mass Spectrometry).

Application-Oriented Studies: Based on its structure, the compound is a strong candidate for an emollient in cosmetic formulations. atamanchemicals.com Its branched C10 alkyl chain could offer unique textural properties compared to existing linear or shorter-chain benzoates. Research into its feel, spreadability, and compatibility with other cosmetic ingredients would be highly valuable.

Solvency Properties: Investigating its efficacy as a solvent, particularly for UV filters used in sunscreens, could open up new formulation possibilities in the personal care sector. ases.in

Comparative Analysis: A comparative study of this compound against commercially available long-chain alkyl benzoates (e.g., C12-15 alkyl benzoate, isostearyl benzoate) would help to position its potential advantages and disadvantages in the market.

The exploration of this specific molecule could lead to the development of a new specialty chemical with tailored properties for the cosmetics, lubricant, or polymer industries.

Interactive Data Table: Predicted Properties of this compound

Note: The following data is based on computational predictions and general properties of analogous compounds due to a lack of specific experimental data in the literature.

| Property | Predicted Value/Information |

| Molecular Formula | C18H28O2 |

| Molecular Weight | 276.42 g/mol |

| Appearance | Likely a clear, colorless to pale yellow liquid at room temperature |

| Solubility | Expected to be soluble in oils and organic solvents; insoluble in water |

| Boiling Point | Predicted to be > 250 °C at atmospheric pressure |

| Primary Function | Potential emollient, solvent, and plasticizer |

Structure

3D Structure

Properties

CAS No. |

6323-91-7 |

|---|---|

Molecular Formula |

C18H28O2 |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

2-propylheptyl 4-methylbenzoate |

InChI |

InChI=1S/C18H28O2/c1-4-6-7-9-16(8-5-2)14-20-18(19)17-12-10-15(3)11-13-17/h10-13,16H,4-9,14H2,1-3H3 |

InChI Key |

GSTGXKPXKVRCRJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CCC)COC(=O)C1=CC=C(C=C1)C |

Origin of Product |

United States |

Synthetic Pathways and Mechanistic Investigations of 2 Propylheptyl 4 Methylbenzoate

Direct Esterification Methodologies for 2-Propylheptyl 4-Methylbenzoate Synthesis

Direct esterification remains a fundamental and widely practiced method for synthesizing esters. This approach involves the reaction of an alcohol with a carboxylic acid, typically in the presence of a catalyst.

Acid-Catalyzed Fischer Esterification: Equilibrium and Optimization

The Fischer esterification is a classic and reversible acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. masterorganicchemistry.com In the synthesis of this compound, this involves the reaction of 2-propylheptanol with 4-methylbenzoic acid.

The reaction is governed by equilibrium, and to achieve high yields of the desired ester, the equilibrium must be shifted towards the product side. masterorganicchemistry.com This can be accomplished by several strategies:

Using an excess of one reactant: Employing a large excess of the alcohol (2-propylheptanol) can drive the reaction forward. Studies have shown that increasing the alcohol-to-acid ratio significantly improves ester yield. For instance, in a similar system, using a 10-fold excess of alcohol resulted in a 97% yield, compared to a 65% yield with equimolar amounts. masterorganicchemistry.com

Removal of water: As water is a product, its continuous removal from the reaction mixture will shift the equilibrium to favor ester formation. This is often achieved using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction. masterorganicchemistry.com

Commonly used acid catalysts for Fischer esterification include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule leads to the formation of the ester. masterorganicchemistry.com

Table 1: Factors Affecting Fischer Esterification Equilibrium

| Factor | Description | Impact on Yield |

| Alcohol to Acid Ratio | The molar ratio of 2-propylheptanol to 4-methylbenzoic acid. | Increasing the ratio drives the equilibrium towards the products, increasing the ester yield. masterorganicchemistry.com |

| Water Removal | Continuous removal of water from the reaction mixture. | Shifts the equilibrium to the right, significantly enhancing the yield of this compound. masterorganicchemistry.com |

| Catalyst Concentration | The amount of acid catalyst used. | A sufficient amount of catalyst is necessary to achieve a reasonable reaction rate. |

| Temperature | The reaction temperature. | Higher temperatures can increase the reaction rate but may also lead to side reactions. |

Alternative Catalytic Systems for Enhanced Esterification Efficiency

While traditional Brønsted acids are effective, research has focused on developing more efficient and environmentally benign catalytic systems. These include Lewis acids and heterogeneous catalysts.

Lewis Acid Catalysis: Lewis acids, such as salts of metals like zinc(II) and zirconium(IV), can effectively catalyze esterification reactions. nih.govnih.gov The catalytic activity of these metal salts often depends on the nature of the counterion, with poorly coordinating anions generally leading to higher efficacy. nih.gov For instance, zinc salts like Zn(TfO)₂ and Zn(ClO₄)₂ have shown to be effective catalysts. nih.gov The mechanism of Lewis acid catalysis involves the coordination of the Lewis acid to the carbonyl oxygen of the carboxylic acid, which activates the carbonyl group for nucleophilic attack by the alcohol. Some Lewis acids may generate Brønsted acidity in the presence of trace amounts of water, which then acts as the primary catalyst. nih.gov

Heterogeneous Catalysts: The use of solid acid catalysts offers several advantages, including ease of separation from the reaction mixture, reusability, and reduced corrosion issues. mdpi.com Examples of heterogeneous catalysts applicable to esterification include:

Sulfonated Resins: Amberlyst-15, a styrene-divinylbenzene acid resin, is a strong acidic ion-exchange resin that can be used for esterification. However, its thermal stability is limited. mdpi.com

Metal Oxides and Supported Acids: Materials like zirconia (ZrO₂) and titania (TiO₂) based solid acids have demonstrated catalytic activity in esterification. mdpi.com For example, a zirconium catalyst supported on titanium has been shown to be effective for the synthesis of methyl benzoates. mdpi.com Heteropolyacids, such as 12-tungstophosphoric acid supported on alumina, are also efficient catalysts for esterification. mdpi.com These catalysts provide active sites for the reaction to occur on their surface.

Table 2: Comparison of Catalytic Systems for Direct Esterification

| Catalyst Type | Examples | Advantages | Disadvantages |

| Brønsted Acids | H₂SO₄, TsOH | Low cost, high activity | Corrosive, difficult to separate |

| Lewis Acids | Zn(II) salts, Zr(IV) complexes | High activity, can be milder than Brønsted acids | May be sensitive to water, can be expensive |

| Heterogeneous Catalysts | Amberlyst-15, ZrO₂/TiO₂, Supported Heteropolyacids | Easy separation, reusable, non-corrosive | Can have lower activity than homogeneous catalysts, potential for deactivation |

Indirect Synthetic Routes to this compound and Analogues

Indirect methods provide alternative pathways to synthesize esters, often overcoming some of the limitations of direct esterification, such as equilibrium constraints.

Transesterification Processes and Catalyst Development

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. To synthesize this compound, one could react a simpler ester of 4-methylbenzoic acid, such as methyl 4-methylbenzoate, with 2-propylheptanol.

This reaction is also an equilibrium process and requires a catalyst. Both acid and base catalysts can be used.

Homogeneous Catalysts: Common homogeneous catalysts include sulfuric acid, hydrochloric acid, sodium hydroxide, and potassium hydroxide. mdpi.com

Heterogeneous Catalysts: A variety of solid catalysts have been developed for transesterification, including mixed metal oxides and supported catalysts. For example, SrO–CaO/Al₂O₃ has been shown to be an effective heterogeneous base catalyst for the transesterification of palm oil. mdpi.com Heteropolyacids have also been investigated as catalysts for transesterification reactions. researchgate.net

The development of efficient and reusable catalysts is a key area of research in transesterification.

Ester Formation from Aldehydes and Alcohols

Esters can also be synthesized directly from aldehydes and alcohols through oxidative esterification. This method avoids the need to first prepare the carboxylic acid.

One classic method is the Tishchenko reaction , which involves the disproportionation of an aldehyde in the presence of a catalyst, typically an aluminum alkoxide, to form an ester. wikipedia.orgorganic-chemistry.org For instance, two molecules of an aldehyde can react to form a symmetric ester. organicreactions.org A crossed Tishchenko reaction between two different aldehydes can yield an unsymmetrical ester. organic-chemistry.org While traditionally used for dimerizing aldehydes, variations of this reaction could potentially be adapted for the synthesis of this compound.

More modern approaches utilize transition metal catalysts. For example, ruthenium and vanadium complexes have been shown to catalyze the conversion of alcohols and aldehydes into esters. organic-chemistry.orgacs.org A ruthenium-catalyzed hydrogen transfer reaction can oxidize alcohols and aldehydes to the corresponding methyl esters in the presence of methanol. organic-chemistry.org Similarly, a vanadium-catalyzed system using hydrogen peroxide as a green oxidant can directly convert a wide range of aldehydes and alcohols to esters. acs.org Palladium catalysts have also been employed for the oxidative esterification of aldehydes. nih.gov N-Heterocyclic carbenes (NHCs) can also serve as organocatalysts for the oxidative coupling of aldehydes with alcohols. acs.org

Palladium-Catalyzed Carbonylation and Arylation Approaches

Palladium-catalyzed reactions offer powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, including the synthesis of esters.

Palladium-Catalyzed Carbonylation: This approach involves the reaction of an aryl halide or sulfonate with carbon monoxide and an alcohol in the presence of a palladium catalyst. nih.govorganic-chemistry.orgnih.gov To synthesize this compound, one could use a derivative of toluene, such as 4-bromotoluene (B49008) or 4-methylphenyl tosylate, and react it with carbon monoxide and 2-propylheptanol. The choice of ligand for the palladium catalyst is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed. organic-chemistry.orgnih.gov This method allows for the direct construction of the ester functionality from readily available starting materials.

Palladium-Catalyzed α-Arylation: While not a direct route to this compound itself, palladium-catalyzed α-arylation is a significant method for synthesizing α-aryl esters, which are analogues. organic-chemistry.orgnih.govorganic-chemistry.org This reaction involves coupling an ester enolate with an aryl halide. organic-chemistry.org The development of highly active catalyst systems, often employing bulky phosphine ligands, has made this a general and efficient method. organic-chemistry.orgnih.gov This highlights the power of palladium catalysis in the synthesis of complex ester structures.

Table 3: Summary of Indirect Synthetic Routes

| Synthetic Route | Reactants | Catalyst/Reagent | Key Features |

| Transesterification | Methyl 4-methylbenzoate, 2-Propylheptanol | Acid or Base (Homogeneous or Heterogeneous) | Equilibrium-driven, useful for converting one ester to another. mdpi.com |

| Ester Formation from Aldehydes and Alcohols | 4-Methylbenzaldehyde, 2-Propylheptanol | Ru, V, or Pd catalysts; NHC organocatalysts | Bypasses the need for a carboxylic acid starting material. organic-chemistry.orgacs.orgnih.govacs.org |

| Palladium-Catalyzed Carbonylation | 4-Bromotoluene, CO, 2-Propylheptanol | Palladium complex with a phosphine ligand | Direct synthesis from an aryl halide, CO, and an alcohol. nih.govorganic-chemistry.org |

| Palladium-Catalyzed α-Arylation | Ester enolate, Aryl halide | Palladium complex with a phosphine ligand | Synthesis of α-aryl ester analogues. organic-chemistry.orgorganic-chemistry.org |

Reaction Kinetics and Mechanisms of this compound Formation

The formation of this compound, whether through Fischer-Speier esterification or transesterification, proceeds through well-understood reaction mechanisms. The kinetics of these reactions are influenced by factors such as the structure of the reactants, the type and concentration of the catalyst, and the reaction temperature.

In the Fischer-Speier esterification of 4-methylbenzoic acid and 2-propylheptanol, the reaction mechanism involves several equilibrium steps. masterorganicchemistry.comchemistrysteps.com The initial step is the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com This is followed by a proton transfer from the attacking alcohol moiety to one of the hydroxyl groups, creating a good leaving group (water). The elimination of water and subsequent deprotonation of the carbonyl oxygen yields the final ester product. masterorganicchemistry.com

The rate-determining step in Fischer esterification is generally considered to be the nucleophilic attack of the alcohol on the protonated carboxylic acid. masterorganicchemistry.com The steric hindrance of the alcohol and the carboxylic acid can significantly affect the reaction rate. In the case of 2-propylheptanol, a branched primary alcohol, the steric bulk around the hydroxyl group is greater than that of a linear primary alcohol, which would be expected to result in a slower reaction rate compared to the esterification with, for example, 1-octanol.

For transesterification, the mechanism is analogous, involving the activation of the starting ester's carbonyl group by the catalyst, followed by nucleophilic attack by 2-propylheptanol to form a tetrahedral intermediate. The subsequent elimination of the original alcohol (e.g., methanol) leads to the formation of the desired this compound.

While not the primary method for synthesizing this compound itself, organometallic reactions, particularly palladium-catalyzed cross-coupling reactions, are highly relevant for the synthesis of its precursors or for its derivatization. youtube.comyoutube.com A general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling to form a substituted biaryl precursor, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com

The catalytic cycle begins with a palladium(0) complex, which undergoes oxidative addition with an aryl halide (e.g., a derivative of 4-methylbenzoic acid). youtube.com This step forms a palladium(II) intermediate. The next step, transmetalation, involves the transfer of an organic group from an organometallic reagent (e.g., an organoboron compound in a Suzuki coupling) to the palladium(II) center, displacing the halide. youtube.com The final step is reductive elimination, where the two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

Table 1: Illustrative Catalytic Cycle for a Generic Palladium-Catalyzed Cross-Coupling Reaction

| Step | Description |

| Oxidative Addition | The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form an Ar-Pd(II)-X intermediate. |

| Transmetalation | The Ar-Pd(II)-X intermediate reacts with an organometallic reagent (R-M), where R is the group to be coupled, to form an Ar-Pd(II)-R intermediate and M-X. |

| Reductive Elimination | The Ar-Pd(II)-R intermediate eliminates the final product (Ar-R) and regenerates the Pd(0) catalyst. |

This table represents a generalized cycle and specific conditions would vary based on the exact reaction.

Derivatization Strategies for Functionalized this compound

The structure of this compound offers two primary sites for derivatization: the aromatic moiety and the branched alkyl chain. Functionalization at these positions can lead to a diverse range of new compounds with potentially altered physical and chemical properties.

The aromatic ring of the 4-methylbenzoate portion of the molecule is amenable to various electrophilic aromatic substitution reactions. organic-chemistry.org The existing methyl and ester groups will direct incoming electrophiles to specific positions on the ring. The methyl group is an ortho-, para-director, while the ester group is a meta-director. Their combined influence will determine the regioselectivity of the substitution.

Common transformations include:

Halogenation: Introduction of bromine or chlorine onto the aromatic ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator or a Lewis acid catalyst.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the aromatic ring. The position of nitration will be influenced by the directing effects of the existing substituents.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl or alkyl groups onto the aromatic ring using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst. youtube.com

Table 2: Potential Derivatization Reactions of the Aromatic Moiety

| Reaction | Reagents and Conditions | Potential Product |

| Bromination | N-Bromosuccinimide (NBS), CCl4, light | 2-Propylheptyl 3-bromo-4-methylbenzoate |

| Nitration | HNO3, H2SO4 | 2-Propylheptyl 4-methyl-3-nitrobenzoate |

| Acylation | Acetyl chloride, AlCl3 | 2-Propylheptyl 3-acetyl-4-methylbenzoate |

This table provides illustrative examples; actual product distribution may vary.

The 2-propylheptyl chain, being a saturated alkyl group, is generally less reactive than the aromatic ring. However, modifications can be achieved, often through radical-based reactions.

One potential strategy involves the functionalization of the C-H bonds of the alkyl chain. While challenging due to the relative inertness of C-H bonds, certain transition-metal-catalyzed C-H activation reactions could potentially introduce functionality.

A more straightforward approach to modifying the alkyl chain would be to start with a functionalized 2-propylheptanol precursor before the esterification step. For example, if a 2-propylheptanol derivative with a terminal double bond or a hydroxyl group at a different position were used in the synthesis, this would introduce functionality into the final ester product.

The chirality at the C2 position of the propylheptyl group also presents opportunities for stereoselective synthesis or separation of diastereomers if the aromatic part of the molecule is also chiral or is derivatized to become so. acs.org

Advanced Spectroscopic and Chromatographic Characterization of 2 Propylheptyl 4 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 2-Propylheptyl 4-methylbenzoate. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation techniques, a complete assignment of all proton and carbon signals can be achieved, confirming the compound's constitution.

Proton (¹H) NMR Spectroscopic Analysis and Signal Assignment

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The aromatic protons of the 4-methylbenzoyl moiety typically appear as two distinct doublets in the downfield region of the spectrum, a consequence of their ortho and meta positions relative to the ester group. The methyl group attached to the benzene (B151609) ring gives rise to a characteristic singlet.

The aliphatic protons of the 2-propylheptyl chain exhibit more complex splitting patterns. The protons on the carbon adjacent to the ester oxygen are expected to be deshielded and appear as a doublet of doublets or a multiplet. The methine proton at the branching point will also show a complex multiplet due to coupling with its numerous neighboring protons. The remaining methylene (B1212753) and methyl protons of the propyl and heptyl chains will resonate in the upfield region, with their chemical shifts and multiplicities determined by their specific locations within the alkyl framework.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Aromatic Protons (ortho to -COO) | ~ 7.9 | d | 2H |

| Aromatic Protons (meta to -COO) | ~ 7.2 | d | 2H |

| -OCH₂- | ~ 4.1 | d | 2H |

| Ar-CH₃ | ~ 2.4 | s | 3H |

| -CH(CH₂CH₂CH₃)₂ | ~ 1.7 | m | 1H |

| Alkyl Chain (-CH₂-) | 1.2 - 1.4 | m | 12H |

| Terminal Methyls (-CH₃) | ~ 0.9 | t | 6H |

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopic Analysis and Chemical Shift Correlation

The ¹³C NMR spectrum offers complementary information, revealing the number of distinct carbon environments in this compound. The carbonyl carbon of the ester group is the most deshielded, appearing at the lowest field. The aromatic carbons show a set of signals in the aromatic region, with their chemical shifts influenced by the substituent pattern. The carbon of the methyl group attached to the aromatic ring will have a characteristic chemical shift around 21-22 ppm.

The carbons of the 2-propylheptyl chain will resonate in the aliphatic region of the spectrum. The carbon directly bonded to the ester oxygen will be the most downfield among the aliphatic carbons. The methine carbon at the branch point and the various methylene and methyl carbons will have distinct chemical shifts, allowing for their complete assignment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | ~ 166 |

| Aromatic C (quaternary, attached to -COO) | ~ 129 |

| Aromatic C-H (ortho to -COO) | ~ 129.5 |

| Aromatic C-H (meta to -COO) | ~ 129 |

| Aromatic C (quaternary, attached to -CH₃) | ~ 143 |

| -OCH₂- | ~ 68 |

| -CH(CH₂CH₂CH₃)₂ | ~ 38 |

| Ar-CH₃ | ~ 21.5 |

| Alkyl Chain (-CH₂-) | 22 - 32 |

| Terminal Methyls (-CH₃) | ~ 14 |

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Confirmation

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two or three bonds. This is crucial for tracing the proton-proton connectivities within the 2-propylheptyl chain and for confirming the coupling relationships between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC experiment correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum shows correlations between protons and carbons over two to three bonds. This is a powerful tool for establishing the connectivity between different molecular fragments. For instance, it can show the correlation between the protons of the -OCH₂- group and the carbonyl carbon, as well as the quaternary aromatic carbon, thus confirming the ester linkage. It can also confirm the attachment of the 2-propylheptyl group to the benzoate (B1203000) moiety.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy Applications

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. A strong absorption band in the region of 1720-1700 cm⁻¹ is indicative of the C=O stretching vibration of the ester carbonyl group. The C-O stretching vibrations of the ester linkage will likely appear in the 1300-1100 cm⁻¹ range.

The aromatic part of the molecule will give rise to several bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching vibrations of the 2-propylheptyl group will be observed in the 2960-2850 cm⁻¹ range.

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch | 2960 - 2850 | Strong |

| C=O Stretch (Ester) | 1720 - 1700 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

| C-O Stretch (Ester) | 1300 - 1100 | Strong |

Note: Predicted values are based on analogous structures and may vary depending on the sample preparation method.

Raman Spectroscopy for Complementary Vibrational Profiling

Raman spectroscopy offers a complementary vibrational profile to FTIR. While the carbonyl stretch is also observable in the Raman spectrum, it is often weaker than in the FTIR. Conversely, the symmetric vibrations of the aromatic ring and the C-C backbone of the alkyl chain often produce strong and sharp Raman signals. The aromatic C=C stretching vibrations and the ring breathing modes are particularly well-suited for Raman analysis. The information from both FTIR and Raman spectra can be used in conjunction to provide a more complete picture of the vibrational modes of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for identifying and assessing the purity of volatile compounds like this compound.

In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column. The retention time is a characteristic property, though it is dependent on the specific column and conditions used. For this compound, due to its relatively high molecular weight and boiling point compared to shorter-chain esters, a longer retention time is expected.

Upon elution from the GC column, the compound enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). This process generates a molecular ion (M⁺) and a series of fragment ions. The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (276.42 g/mol ).

The fragmentation pattern is predictable and highly informative for structure confirmation. Key fragmentation pathways for aromatic esters include cleavage at the ester linkage. pharmacy180.com The most prominent fragment would likely be the acylium ion, resulting from the loss of the 2-propylheptoxy radical, which would appear at m/z 119. youtube.com Another significant fragmentation would be the loss of the entire 4-methylbenzoyl group, leading to a fragment corresponding to the 2-propylheptyl cation.

Predicted GC-MS Data for this compound

| Parameter | Predicted Value/Fragment |

| Molecular Ion (M⁺) | m/z 276 |

| Key Fragment Ions | m/z 119 (C₈H₇O⁺) |

| m/z 91 (C₇H₇⁺, tropylium (B1234903) ion) | |

| m/z 141 (C₁₀H₂₁⁺) | |

| Expected Base Peak | m/z 119 |

Disclaimer: The data in this table is predicted based on the fragmentation patterns of analogous aromatic esters and has not been experimentally confirmed for this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₈H₂₈O₂), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This is a critical step in the unambiguous identification of the compound.

Predicted HRMS Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₁₈H₂₈O₂ |

| Monoisotopic Mass | 276.20893 u |

| [M+H]⁺ Adduct | 277.21624 u |

| [M+Na]⁺ Adduct | 299.19818 u |

Disclaimer: The data in this table is calculated based on the elemental composition and has not been experimentally confirmed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure, particularly the presence of conjugated systems. The 4-methylbenzoate moiety in this compound contains a benzene ring conjugated with a carbonyl group, which is a chromophore that absorbs UV light.

Aromatic esters typically exhibit two main absorption bands corresponding to π → π* and n → π* electronic transitions. ucalgary.cahnue.edu.vn The intense π → π* transition is expected at a shorter wavelength, while the less intense n → π* transition occurs at a longer wavelength. ucalgary.ca For this compound, the absorption spectrum is expected to be very similar to that of other alkyl 4-methylbenzoates, as the 2-propylheptyl group is a non-conjugated alkyl chain and does not significantly influence the electronic transitions of the aromatic chromophore. researchgate.net

Predicted UV-Vis Absorption Data for this compound (in a non-polar solvent like hexane)

| Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) |

| π → π | ~230-240 | High |

| n → π | ~270-280 | Low |

Disclaimer: The data in this table is predicted based on the known spectral properties of analogous aromatic esters and has not been experimentally confirmed for this compound.

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are fundamental for separating this compound from reaction mixtures, starting materials, or impurities, and for quantifying its purity.

Gas chromatography separates compounds based on their volatility and interaction with the stationary phase of the GC column. researchgate.net this compound is a volatile compound suitable for GC analysis. Its retention time will be influenced by the column's stationary phase polarity, the temperature program, and the carrier gas flow rate. On a standard non-polar column, retention time generally increases with the boiling point and molecular weight of the analyte. nih.gov Therefore, this compound would have a significantly longer retention time than methyl, ethyl, or propyl 4-methylbenzoate under the same conditions. This technique is highly effective for assessing the purity of a sample by detecting the presence of more volatile starting materials or less volatile byproducts.

Predicted GC Retention Behavior of 4-Methylbenzoate Esters (on a non-polar column)

| Compound | Predicted Relative Retention Time |

| Methyl 4-methylbenzoate | Shortest |

| Ethyl 4-methylbenzoate | Intermediate |

| Propyl 4-methylbenzoate | Longer |

| This compound | Longest |

Disclaimer: This table illustrates the expected relative elution order. Absolute retention times are dependent on specific analytical conditions.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds in a liquid mobile phase, making it suitable for both volatile and non-volatile substances. For the analysis of this compound, a reversed-phase HPLC method would be most common. oup.commn-net.com

In a reversed-phase setup, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The retention of the analyte is primarily driven by hydrophobic interactions. Due to the large, non-polar 2-propylheptyl group, this compound is expected to be strongly retained on a C18 column, requiring a mobile phase with a higher proportion of organic solvent for elution compared to its shorter-chain analogues. helixchrom.com Detection is typically achieved using a UV detector set to one of the absorption maxima of the chromophore. researchgate.net

Predicted Reversed-Phase HPLC Elution Order of 4-Methylbenzoate Esters

| Compound | Predicted Relative Retention Time (on C18) |

| Methyl 4-methylbenzoate | Shortest |

| Ethyl 4-methylbenzoate | Intermediate |

| Propyl 4-methylbenzoate | Longer |

| This compound | Longest |

Disclaimer: This table illustrates the expected relative elution order. Absolute retention times are dependent on specific analytical conditions.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Separationyoutube.com

Thin-Layer Chromatography (TLC) is an indispensable analytical technique in synthetic organic chemistry, providing a rapid, simple, and cost-effective method for monitoring the progress of reactions and assessing the composition of mixtures. In the synthesis of this compound, TLC is crucial for qualitatively tracking the conversion of starting materials to the final ester product.

The principle of TLC separation relies on the differential partitioning of compounds between a stationary phase and a mobile phase. utexas.edu For the analysis of this compound and its precursors, the standard stationary phase is silica (B1680970) gel (SiO₂), a highly polar material, coated onto a plate, often impregnated with a fluorescent indicator (F₂₅₄) to facilitate visualization under ultraviolet (UV) light. utexas.edumerckmillipore.com The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (such as ethyl acetate). The ratio of these solvents is optimized to achieve clear separation between the spots corresponding to the starting materials and the product. chegg.com

Reaction Monitoring

The synthesis of this compound, commonly achieved through the Fischer esterification of 4-Methylbenzoic acid and 2-Propylheptanol, can be effectively monitored using TLC. merckmillipore.comuomustansiriyah.edu.iq The process involves spotting a small aliquot of the initial reaction mixture onto the TLC plate's baseline. As the reaction proceeds, further aliquots are taken at regular time intervals and spotted alongside the initial sample.

The separation on the plate reveals the relative concentrations of the components over time.

Starting Materials: 4-Methylbenzoic acid is a highly polar compound due to its carboxylic acid group and will adhere strongly to the polar silica gel, resulting in a low Retention Factor (Rf) value (minimal travel up the plate). 2-Propylheptanol, being an alcohol, is also polar but generally less so than the carboxylic acid, and thus will have a slightly higher Rf value.

Product: The target ester, this compound, is significantly less polar than both starting materials. Consequently, it will travel further up the TLC plate with the mobile phase, exhibiting the highest Rf value of the three components.

A successful reaction is indicated on the developed TLC plate by the gradual disappearance of the spots corresponding to 4-Methylbenzoic acid and 2-Propylheptanol and the simultaneous appearance and intensification of the product spot at a higher Rf value. merckmillipore.com The reaction is considered complete when the starting material spots are no longer visible.

Preliminary Separation and Purity Assessment

TLC also serves as a preliminary tool to assess the purity of the crude product and to determine the optimal conditions for large-scale purification by column chromatography. magritek.com By observing the separation between the product spot and any remaining starting materials or byproducts, an appropriate solvent system can be selected for the column. A solvent system that provides a clear separation and an Rf value for the desired compound of approximately 0.3-0.4 is often ideal for preparative column chromatography.

The table below outlines the expected TLC behavior for the compounds involved in the synthesis of this compound.

Table 1: Representative TLC Data for the Synthesis of this compound

| Compound | Role | Stationary Phase | Mobile Phase (v/v) | Expected Rf Value (Approximate) | Visualization Method |

| 4-Methylbenzoic acid | Reactant | Silica Gel 60 F₂₅₄ | Hexane (B92381) / Ethyl Acetate (B1210297) (4:1) | 0.15 | UV Light (254 nm) |

| 2-Propylheptanol | Reactant | Silica Gel 60 F₂₅₄ | Hexane / Ethyl Acetate (4:1) | 0.30 | Permanganate Stain |

| This compound | Product | Silica Gel 60 F₂₅₄ | Hexane / Ethyl Acetate (4:1) | 0.65 | UV Light (254 nm) |

Note: Rf values are illustrative and can vary based on specific experimental conditions such as temperature, saturation of the TLC chamber, and the specific batch of silica gel plates.

Computational Chemistry and Theoretical Modeling of 2 Propylheptyl 4 Methylbenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in modern chemistry for elucidating the electronic characteristics of molecules.

Density Functional Theory (DFT) for Optimized Molecular Geometry and Energy Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry, providing a balance between accuracy and computational cost. For 2-Propylheptyl 4-methylbenzoate, DFT calculations would be employed to determine its most stable three-dimensional structure (optimized molecular geometry). This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. Key parameters that would be obtained from such calculations include bond lengths, bond angles, and dihedral angles. However, specific optimized geometry data for this compound is not currently published.

Molecular Orbital Theory (MOT) and Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Molecular Orbital Theory provides a description of the electronic structure of a molecule in terms of orbitals that are spread across the entire molecule. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the HOMO would likely be localized on the electron-rich 4-methylbenzoate ring, while the LUMO would also be associated with this aromatic system. The precise energy values and spatial distributions of these orbitals would require specific calculations that have not been reported.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD allows researchers to observe how the structure of a molecule evolves over time. For a flexible molecule like this compound, with its long alkyl chain, MD simulations would be essential to explore its various possible conformations and to understand how it interacts with other molecules, such as solvents or other chemical species. This information is critical for predicting its physical properties and behavior in different environments. At present, there are no published MD simulation studies focused on this compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. The process involves calculating the shielding tensors for NMR or the vibrational modes for IR based on the optimized geometry of the molecule. While experimental spectroscopic data may exist for this compound, a direct comparison with theoretically predicted parameters from dedicated computational studies is not available in the literature.

Reaction Pathway Analysis and Transition State Modeling for Synthetic Optimization

Computational chemistry can also be used to model chemical reactions. By mapping out the potential energy surface of a reaction, chemists can identify the most likely reaction pathways and the structures of high-energy transition states. This analysis is instrumental in optimizing synthetic procedures to improve yields and reduce byproducts. For the synthesis of this compound, which is typically formed through the esterification of 2-propylheptanol and 4-methylbenzoic acid, computational modeling could elucidate the reaction mechanism and identify key factors influencing the reaction rate and efficiency. Such detailed reaction pathway analyses for this specific ester have not been documented in scientific publications.

Applications of 2 Propylheptyl 4 Methylbenzoate in Advanced Materials Science

Integration into Polymer Matrices and Composite Materials

The interaction of 2-Propylheptyl 4-methylbenzoate with polymers is a primary area of its application, where it can be integrated either as a building block or as a performance-enhancing additive.

For a compound to act as a monomer, it must possess a polymerizable functional group. In its current form, this compound lacks a reactive site like a double bond that would allow it to participate in addition polymerization. However, its structural components are highly relevant in the synthesis of polymers when incorporated into a monomeric structure, such as an acrylate (B77674).

A closely related compound, 2-Propylheptyl Acrylate (2-PHA), serves as an excellent analogue to understand the potential role of the 2-propylheptyl group in polymer science. jamorin.comspecialchem.com 2-PHA is an acrylate monomer that readily forms homopolymers and copolymers. jamorin.comspecialchem.comspecialchem.comjamorin.comulprospector.com Copolymers of 2-PHA can be prepared with a wide array of other monomers, including acrylic acid and its esters, styrene, butadiene, and vinyl acetate (B1210297), among others. jamorin.comspecialchem.comulprospector.com

The key contributions of the 2-propylheptyl moiety, which would be conferred to a polymer chain, include:

Hydrophobicity: The large, branched alkyl group imparts significant water-repelling characteristics to the resulting polymer. jamorin.comspecialchem.comspecialchem.comulprospector.com

Weatherability: Polymers incorporating this group often exhibit enhanced resistance to degradation from environmental factors. jamorin.comspecialchem.comspecialchem.comulprospector.com

Chemical Resistance: The bulky side chain can protect the polymer backbone from chemical attack. jamorin.comspecialchem.comspecialchem.comulprospector.com

Adhesion: It can improve the adhesive properties of the polymer formulation. jamorin.comspecialchem.comspecialchem.comulprospector.com

Therefore, while this compound is not a monomer itself, a hypothetical monomer derived from it (e.g., by introducing a vinyl or acrylate group to the benzoate (B1203000) ring) would be expected to introduce these valuable properties into a polymer system.

A significant application for alkyl benzoates is their use as plasticizers, particularly in polyvinyl chloride (PVC) formulations. google.com Plasticizers are additives that increase the flexibility and durability of a material. 2-Propylheptyl benzoate, a very close relative of the subject compound, has been specifically identified as a plasticizer for plastics like PVC. google.com

In the production of plasticized PVC, esters are often added to the polymer matrix. google.com While long-chain phthalates like diisononyl phthalate (B1215562) (DINP) and diisodecyl phthalate (DIDP) are common, there is a continuous search for new plasticizers with improved properties. google.com Mixtures containing 2-propylheptyl benzoate have been developed as novel plasticizers to achieve equivalent or improved low-temperature flexibility and to maintain low viscosity in plastisols. google.com The synthesis of these benzoates can be achieved through the esterification of benzoic acid with the corresponding alcohol, such as 2-propylheptanol. google.com

The performance of this compound as a plasticizer can be compared to other branched C10 alkyl benzoates, such as isodecyl benzoate. Isodecyl benzoate is recognized as a low-viscosity, high-solvating plasticizer compatible with PVC. specialchem.com It is used to enhance flexibility and film formation in various industrial applications. The branched nature of the alkyl chain in both 2-propylheptyl benzoate and isodecyl benzoate is crucial, as slight structural changes in the plasticizer molecule can cause significant changes in its interaction with the polymer chains and, consequently, its performance characteristics. google.com

| Compound | Primary Role | Key Properties in Polymer Formulations | Relevant Polymer |

|---|---|---|---|

| 2-Propylheptyl Benzoate | Plasticizer | Improves low-temperature flexibility; provides low plastisol viscosity. google.com | PVC google.com |

| Isodecyl Benzoate | Plasticizer | Low viscosity, high-solvating, enhances film formation. specialchem.com | PVC specialchem.com |

| C12-15 Alkyl Benzoate | Emollient, Solvent | Lightweight, non-greasy feel, enhances spreadability. commonshare.comatamanchemicals.com | Cosmetic Formulations commonshare.com |

Contributions to Liquid Crystalline Systems

The molecular shape of this compound, combining a rigid aromatic core with a flexible, bulky alkyl chain, suggests its potential utility in the field of liquid crystals.

Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. ceon.rs Molecules that can form these phases are known as mesogens. A common molecular template for a mesogen consists of a rigid core, often composed of aromatic rings, and one or more flexible alkyl chains. ceon.rs Alkyl benzoates fit this template perfectly.

Research into various alkyl and phenyl alkyl benzoates has confirmed their capacity to form liquid crystalline phases (mesophases). tandfonline.comtandfonline.com The specific type of mesophase (e.g., nematic, smectic) and the temperatures at which these phases occur are highly dependent on the molecule's precise structure. ceon.rs The presence of the benzoate ester group provides a degree of polarity and rigidity, while the alkyl chain introduces flexibility. ceon.rs Studies on p-n-alkyl benzoic acids demonstrate that as the length of the alkyl chain increases, it systematically influences properties like the nematic-to-isotropic transition temperature. ceon.rs

For this compound, the rigid 4-methylbenzoate core and the flexible 2-propylheptyl tail are the key components that could give rise to mesogenic behavior.

The relationship between a molecule's structure and its resulting liquid crystalline properties is a fundamental concept in materials science. rsc.org Systematic modifications to a molecule can be used to engineer desired mesophase behaviors. rsc.org

Key structural features of this compound and their likely influence on its properties include:

Branched Alkyl Chain: Unlike a straight alkyl chain, the branched 2-propylheptyl group is bulkier. This branching can disrupt the molecular packing, which tends to lower the melting point and may favor the formation of less-ordered mesophases (like nematic) over more-ordered ones (like smectic).

Methyl Group on the Ring: The methyl group at the 4-position of the benzoate ring adds to the molecule's width and affects its electronic properties. This substitution can alter the intermolecular forces and influence the stability and temperature range of any potential liquid crystal phases.

Ester Linkage: The central ester group (COO) is a critical part of the rigid core, contributing to the molecule's polarizability and dipole moment, which are crucial for the anisotropic interactions that lead to liquid crystal formation.

| Structural Feature | Expected Influence on Material Properties |

|---|---|

| 2-Propylheptyl Group (Branched Chain) | Increases hydrophobicity; lowers melting point; may disrupt highly ordered crystalline or liquid crystalline phases. |

| 4-Methylbenzoate Group (Substituted Ring) | Forms a rigid core essential for mesogenic behavior; the methyl group modifies intermolecular spacing and electronic character. |

| Ester Linkage (-COO-) | Provides polarity and rigidity to the molecular core; key for establishing the anisotropic interactions required for liquid crystal phases. |

Role in Specialty Chemical Formulations for Industrial Applications (e.g., Microspheric Ionomers)

Beyond its role in bulk polymers, this compound and related alkyl benzoates serve as key components in various specialty chemical formulations. Their function is often as a solvent, carrier, or emollient, leveraging their unique combination of a non-polar alkyl chain and a semi-polar aromatic ester.

Other related alkyl benzoates are widely used in personal care and cosmetic formulations. For instance, C12-15 alkyl benzoate is a common emollient that provides a light, non-greasy feel to skin care products and sunscreens. commonshare.comatamanchemicals.com It also functions as an effective solvent for other ingredients, such as UV filters in sunscreens. atamanchemicals.com These applications highlight the versatility of the alkyl benzoate chemical class. Given its similar structure, this compound could potentially be used in applications requiring a stable, hydrophobic solvent or emollient with specific tactile properties. Alkyl benzoates are generally valued for their function as skin-conditioning agents, solvents, and plasticizers in these contexts. cir-safety.org

Environmental Degradation and Biotransformation of 2 Propylheptyl 4 Methylbenzoate

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For 2-Propylheptyl 4-methylbenzoate, the key abiotic degradation pathways are photodegradation, hydrolysis, and chemical oxidation.

Photodegradation Mechanisms and Kinetics

Direct photodegradation of this compound is anticipated to be initiated by the absorption of ultraviolet (UV) radiation by the 4-methylbenzoate portion of the molecule. The benzene (B151609) ring is the primary chromophore, and its excitation can lead to a variety of reactions, including photo-oxidation and bond cleavage. The presence of the methyl group on the aromatic ring can influence the rate and mechanism of these reactions.

Indirect photodegradation is also a significant pathway in the environment. This process involves reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are generated in sunlit waters. These highly reactive species can attack both the aromatic ring and the alkyl chain of the ester. The reaction with hydroxyl radicals is often a major route for the degradation of organic pollutants in the aquatic environment.

Quantitative Structure-Activity Relationship (QSAR) models can be employed to estimate the photodegradation kinetics of aromatic pollutants. nih.gov These models correlate the chemical structure of a compound with its reactivity. For this compound, such models would consider parameters like the molar absorption coefficient and quantum yield to predict its rate of photodegradation. nih.gov Studies on other aromatic esters, such as phthalates, have shown that photolysis contributes significantly to their total abiotic degradation, with half-lives varying depending on the specific structure and environmental conditions. nih.gov For instance, the photolysis rate of di-isononyl phthalate (B1215562) (DINP) is comparable to its biodegradation rate under certain pH conditions. nih.gov

Table 1: Predicted Photodegradation Parameters for Structurally Similar Compounds

| Parameter | Predicted Value/Behavior | Influencing Factors |

| Primary Photodegradation | Initiated by UV absorption by the 4-methylbenzoate moiety. | Wavelength and intensity of sunlight, presence of sensitizers. |

| Indirect Photodegradation | Reaction with hydroxyl radicals (•OH) and other ROS. | Concentration of ROS, water chemistry (pH, dissolved organic matter). |

| Estimated Half-life | Varies depending on environmental conditions; likely to be in the order of days to weeks in sunlit surface waters. | Latitude, season, water clarity. |

Hydrolysis and Chemical Oxidation in Aqueous Systems

Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form 4-methylbenzoic acid and 2-propylheptanol. cir-safety.orgrsc.org This reaction can be catalyzed by acids or bases. rsc.orgchemrxiv.org In the environment, hydrolysis rates are influenced by pH and temperature. mdpi.com

Acid-catalyzed hydrolysis is the reverse of esterification and is typically slow under environmental conditions. rsc.orgchemrxiv.org

Base-catalyzed hydrolysis (saponification) is generally faster and irreversible, leading to the formation of the carboxylate salt (4-methylbenzoate) and the alcohol. researchgate.net

The rate of hydrolysis is also affected by the structure of the ester. The bulky 2-propylheptyl group may provide some steric hindrance, potentially slowing the rate of hydrolysis compared to esters with smaller alkyl chains. mdpi.comethz.ch Studies on other long-chain alkyl esters have shown that the length and branching of the alkyl chain can impact the rate of hydrolysis. nih.gov

Chemical Oxidation: In addition to photodegradation, chemical oxidation by strong oxidizing agents can contribute to the degradation of this compound. The aromatic ring, despite its general stability, can be oxidized, and the alkyl side chains are particularly susceptible to oxidation, which can lead to the formation of benzoic acid derivatives. mpob.gov.my Industrial processes for the oxidation of alkylbenzenes to benzoic acids often utilize strong oxidants and catalysts. researchgate.net In the natural environment, while such strong oxidants are not typically present at high concentrations, reactions with species like ozone or other oxidants in atmospheric water droplets could play a role in its transformation. cir-safety.orgethz.ch

Biotic Degradation Mechanisms and Microbial Metabolism

Biotic degradation, or biodegradation, is a crucial process for the removal of organic pollutants from the environment. It is mediated by microorganisms that utilize the compound as a source of carbon and energy. The biodegradation of this compound is expected to proceed via the initial hydrolysis of the ester bond, followed by the separate degradation of the resulting alcohol and carboxylic acid.

Aerobic Biodegradation Pathways and Microbial Consortia

Under aerobic conditions, the biodegradation of this compound is initiated by esterases, enzymes that catalyze the hydrolysis of the ester bond. nih.gov This initial step yields 4-methylbenzoic acid and 2-propylheptanol.

Degradation of 2-Propylheptanol: The resulting 2-propylheptanol, a branched long-chain alcohol, is expected to be degraded by microorganisms capable of utilizing alkanes and alcohols. The degradation of branched-chain alkanes can be more complex than that of linear alkanes, sometimes requiring specific enzymatic pathways. nih.gov Methyl branching, in particular, can increase the resistance of hydrocarbons to microbial attack. researchgate.net

Degradation of 4-Methylbenzoic Acid: The 4-methylbenzoic acid can be degraded through several aerobic pathways. A common route involves the oxidation of the methyl group to a carboxyl group, forming terephthalic acid, which is then further metabolized. csic.es Alternatively, the aromatic ring can be hydroxylated to form catechols, which are then cleaved by dioxygenases. nih.govresearchgate.netnih.gov

Role of Microbial Consortia: The complete mineralization of a complex molecule like this compound often requires the synergistic action of a microbial consortium. wikipedia.orgresearchgate.net Different microbial species within the consortium can specialize in degrading different parts of the molecule or its metabolites. For instance, some bacteria may be efficient at hydrolyzing the ester, while others are specialized in degrading the aromatic ring or the branched alkyl chain.

Table 2: Key Enzymes and Intermediates in the Aerobic Biodegradation of this compound

| Initial Substrate | Key Enzyme(s) | Primary Intermediate(s) | Subsequent Degradation |

| This compound | Esterases/Lipases | 4-Methylbenzoic acid and 2-Propylheptanol | Degradation of individual components |

| 4-Methylbenzoic acid | Monooxygenases, Dioxygenases | Catechols, Terephthalic acid | Ring cleavage and entry into central metabolism |

| 2-Propylheptanol | Alcohol dehydrogenases, Monooxygenases | 2-Propylheptanoic acid, smaller chain fatty acids | Beta-oxidation |

Anaerobic Biodegradation Pathways via Specific Benzoyl-CoA Pathways (e.g., for 4-methylbenzoate)

In the absence of oxygen, the anaerobic biodegradation of this compound would also likely begin with the hydrolysis of the ester bond. The subsequent degradation of 4-methylbenzoic acid under anaerobic conditions has been studied in detail, particularly in denitrifying bacteria. researchgate.netepa.gov

This degradation proceeds via a specific 4-methylbenzoyl-CoA pathway , which is analogous to the well-characterized benzoyl-CoA pathway for benzoate (B1203000) degradation. researchgate.netepa.govnih.gov The key steps are:

Activation: 4-methylbenzoate is activated to its coenzyme A (CoA) thioester, 4-methylbenzoyl-CoA. researchgate.net

Reductive Dearomatization: The aromatic ring of 4-methylbenzoyl-CoA is reduced by a specific reductase, which is distinct from the benzoyl-CoA reductase used for benzoate. researchgate.net This step requires energy in the form of ATP.

Ring Cleavage and β-oxidation-like Reactions: The resulting cyclic diene undergoes a series of reactions, including ring cleavage and β-oxidation-like steps, to ultimately yield central metabolites that can enter the tricarboxylic acid (TCA) cycle. nih.gov

The degradation of the 2-propylheptanol moiety under anaerobic conditions is less well-documented but is expected to proceed through pathways similar to those for other long-chain alcohols, potentially involving oxidation to the corresponding carboxylic acid followed by β-oxidation. The branched nature of the alcohol could influence the rate and pathway of its anaerobic degradation. researchgate.net

Environmental Fate Modeling and Persistence Assessment

Environmental fate models are computational tools used to predict the distribution, transport, and persistence of chemicals in the environment. mdpi.comresearchgate.net These models integrate the physicochemical properties of a chemical with the characteristics of different environmental compartments (air, water, soil, sediment) to estimate its likely environmental concentrations and residence times. researchgate.net

For this compound, key properties influencing its environmental fate include:

Vapor Pressure: Determines its partitioning between the atmosphere and condensed phases.

Water Solubility: Affects its concentration in aquatic systems and its mobility in soil.

Octanol-Water Partition Coefficient (Kow): Indicates its tendency to partition into organic matter and bioaccumulate in organisms.

Degradation Rates (Abiotic and Biotic): Determine its persistence in different environmental compartments.

Due to its long alkyl chain, this compound is expected to have a high Kow, suggesting a tendency to sorb to organic matter in soil and sediment and to bioaccumulate in fatty tissues of organisms. Its relatively low water solubility would limit its mobility in aqueous environments.

Persistence Assessment: The persistence of this compound in the environment will be a function of the rates of all relevant degradation processes.

In sunlit surface waters, photodegradation is likely to be a significant removal mechanism.

In biologically active environments like soil and sediment, biodegradation will be the primary determinant of its persistence. The rate of biodegradation will be influenced by factors such as the presence of adapted microbial communities, temperature, pH, and nutrient availability.

The branched structure of the 2-propylheptyl group and the stability of the aromatic ring may contribute to a longer environmental half-life compared to simpler esters. nih.govresearchgate.net Studies on perfluoroalkyl substances (PFAS) have shown that long-chain compounds tend to be more persistent.

Formation of Degradation Products and Their Environmental Implications

The environmental fate of this compound is primarily dictated by microbial activity, which leads to its breakdown into various degradation products. The initial and most critical step in its biotransformation is the enzymatic hydrolysis of the ester bond. This reaction is catalyzed by non-specific esterases, which are ubiquitous in the environment and found in a wide range of microorganisms. This cleavage yields two primary metabolites: 4-methylbenzoic acid and 2-propylheptanol. The subsequent degradation of these two compounds follows distinct metabolic pathways, ultimately leading to their mineralization.

The hydrolysis of the parent ester can be represented as follows:

This compound + H₂O → 4-Methylbenzoic acid + 2-Propylheptanol

Following this initial cleavage, the resulting aromatic acid and branched alcohol are further degraded by microbial communities.

Degradation of 4-Methylbenzoic Acid (p-Toluic Acid)

4-Methylbenzoic acid, also known as p-toluic acid, is a key intermediate in the degradation pathway. Its fate in the environment has been the subject of various studies. Under aerobic conditions, the degradation is typically initiated by the oxidation of the methyl group, a reaction catalyzed by monooxygenases. This leads to the formation of 4-carboxybenzyl alcohol, which is further oxidized to 4-carboxybenzaldehyde and then to terephthalic acid. Alternatively, dioxygenase enzymes can attack the aromatic ring, leading to the formation of a diol, which subsequently undergoes ring cleavage.

Under anaerobic conditions, the degradation of 4-methylbenzoate proceeds via a specific 4-methylbenzoyl-CoA pathway. This involves the activation of the carboxyl group to a thioester, followed by the reduction of the aromatic ring. Subsequent ring cleavage and β-oxidation lead to the breakdown of the carbon skeleton.

Degradation of 2-Propylheptanol

The biotransformation of the branched-chain alcohol, 2-propylheptanol, is expected to proceed through pathways known for the degradation of branched alkanes. The terminal alcohol group is readily oxidized to the corresponding aldehyde and then to a carboxylic acid, 2-propylheptanoic acid. The degradation of this branched-chain fatty acid is more complex than that of linear fatty acids due to the presence of alkyl branches, which can hinder the β-oxidation process.

Microorganisms have evolved specific enzymatic machinery to handle such branched structures. The degradation likely involves a combination of α-oxidation and β-oxidation cycles to systematically shorten the carbon chain. The presence of the propyl group at the C2 position necessitates these alternative oxidative pathways for complete mineralization.

The following interactive data table summarizes the key degradation products of this compound and the types of reactions involved in their formation.

| Compound | Formation Reaction | Reaction Type |

| 4-Methylbenzoic acid | Hydrolysis of this compound | Enzymatic Hydrolysis |

| 2-Propylheptanol | Hydrolysis of this compound | Enzymatic Hydrolysis |

| 4-Carboxybenzyl alcohol | Oxidation of the methyl group of 4-methylbenzoic acid | Aerobic Oxidation |

| 4-Carboxybenzaldehyde | Oxidation of 4-carboxybenzyl alcohol | Aerobic Oxidation |

| Terephthalic acid | Oxidation of 4-carboxybenzaldehyde | Aerobic Oxidation |

| 4-Methylbenzoyl-CoA | Activation of 4-methylbenzoic acid | Anaerobic Activation |

| 2-Propylheptanoic acid | Oxidation of 2-propylheptanol | Aerobic Oxidation |

Environmental Implications of Degradation Products

The environmental impact of this compound is closely linked to the ecotoxicity and persistence of its degradation products. While the parent compound is a larger, more lipophilic molecule, its breakdown into smaller, more water-soluble compounds alters its environmental behavior and potential biological effects.

4-Methylbenzoic Acid: This compound is known to be harmful to aquatic life. Safety data sheets indicate its potential to cause long-term adverse effects in the aquatic environment. However, it is also recognized as being readily biodegradable, which limits its persistence in soil and water.

2-Propylheptanol: This branched C10 alcohol is also classified as harmful to aquatic life with long-lasting effects. nih.gov It can cause skin and eye irritation. nih.govbasf.com The biodegradability of branched alcohols can be slower than that of their linear counterparts, which may lead to a greater potential for accumulation and localized toxicity in the event of a significant release. exxonmobilchemical.com However, studies on similar branched alcohol ethoxylates have shown a high level of biodegradability. exxonmobilchemical.comresearchgate.net

The following interactive data table outlines the potential environmental implications of the key compounds in the degradation pathway of this compound.

| Compound | Potential Environmental Implication | Supporting Evidence |

| This compound | As a cosmetic ester, it is expected to be biodegradable. acme-hardesty.com | Used in personal care products with a trend towards sustainable ingredients. acme-hardesty.comambujasolvex.com |

| 4-Methylbenzoic acid | Harmful to aquatic life. | Safety data indicates aquatic toxicity. Readily biodegradable. |

| 2-Propylheptanol | Harmful to aquatic life with long-lasting effects; skin and eye irritant. nih.govbasf.com | Classified as hazardous to the aquatic environment. nih.gov Studies on similar branched alcohols indicate potential for persistence but also biodegradability. exxonmobilchemical.comresearchgate.net |

Analytical Method Development for Environmental and Industrial Monitoring of 2 Propylheptyl 4 Methylbenzoate

Sample Preparation Techniques for Complex Environmental and Industrial Matrices

The primary objective of sample preparation is to extract 2-Propylheptyl 4-methylbenzoate from the matrix, concentrate it, and remove interfering substances prior to instrumental analysis. Given the anticipated lipophilic nature of this ester, common techniques would include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

For aqueous samples, such as industrial effluent, LLE with a non-polar solvent like dichloromethane (B109758) or a mixture of hexane (B92381) and ethyl acetate (B1210297) would be effective. The efficiency of the extraction can be enhanced by adjusting the pH of the aqueous phase and adding salt to increase the partitioning of the analyte into the organic solvent.

Solid-phase extraction offers a more controlled and often more efficient alternative to LLE, minimizing solvent consumption. For a compound like this compound, a reverse-phase sorbent such as C18 would be suitable. The sample would be loaded onto the cartridge, followed by washing with a polar solvent to remove hydrophilic interferences, and subsequent elution of the target analyte with a less polar or non-polar solvent.

Table 1: Comparison of Sample Preparation Techniques for this compound

| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Partitioning between two immiscible liquid phases | Partitioning between a solid and a liquid phase |

| Typical Solvents | Dichloromethane, Hexane, Ethyl Acetate | Methanol, Acetonitrile (B52724), Water |

| Advantages | Simple, well-established | High recovery, high enrichment factor, low solvent usage, potential for automation |

| Disadvantages | Large solvent volumes, can be labor-intensive, emulsion formation | Higher cost of consumables, method development can be more complex |

| Applicability | Aqueous samples | Aqueous and organic samples, gas-phase samples (with appropriate sorbent) |

Advanced Chromatographic-Mass Spectrometric Coupling for Trace Analysis

For the trace analysis of this compound, the coupling of chromatographic separation with mass spectrometric detection is indispensable, providing the necessary selectivity and sensitivity.

Gas chromatography (GC) is well-suited for the analysis of volatile and semi-volatile compounds like this compound. The use of a tandem mass spectrometer (MS/MS) significantly enhances selectivity by monitoring specific precursor-to-product ion transitions, which is crucial for complex matrices. A non-polar or mid-polar capillary column, such as a 5% phenyl methyl siloxane column, would likely provide good chromatographic resolution. nih.gov The selection of appropriate precursor and product ions in Multiple Reaction Monitoring (MRM) mode allows for the highly selective detection and quantification of the target analyte, even in the presence of co-eluting interfering compounds.

Table 2: Hypothetical GC-MS/MS Parameters for the Analysis of this compound

| Parameter | Setting |

| GC Column | 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 280 °C |

| Oven Program | 80 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | To be determined from the mass spectrum of the parent molecule |

| Product Ions (m/z) | To be determined from fragmentation studies |

| Collision Energy | Optimized for each transition |

While the parent compound is likely amenable to GC-MS, its potential polar metabolites, which may be formed through biotic or abiotic degradation processes in the environment, would be better suited for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). These metabolites could include hydroxylated or carboxylated derivatives. LC-MS/MS is a powerful tool for the analysis of such polar, non-volatile compounds in aqueous samples. mdpi.com A C18 column is commonly used for the separation of a wide range of organic molecules. nih.gov The use of electrospray ionization (ESI) in either positive or negative mode would depend on the specific chemical nature of the metabolites.

Table 3: Hypothetical LC-MS/MS Parameters for the Analysis of Polar Metabolites of this compound

| Parameter | Setting |

| LC Column | C18, 100 mm x 2.1 mm ID, 1.8 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative Switching |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | Specific to each metabolite |